BenchChemオンラインストアへようこそ!

3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide

Regioisomerism Lipophilicity Electron-withdrawing substituent

Procure 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4) for head-to-head SAR panels against its 2-chloro regioisomer and 3-methyl analog. The meta-chloro substituent enables halogen bonding with protein backbone carbonyls, a feature absent in methyl analogs, making it essential for deconvolving affinity-enhancement mechanisms via SPR/thermal shift. Ideal for systematic logD, solubility, microsomal stability, and selectivity fingerprinting against P2X3 and HSD17B13 targets. Verify structural identity before bioassay to avoid activity cliffs known in this chemotype.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1170600-16-4
Cat. No. B2507260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide
CAS1170600-16-4
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H15ClN4O/c1-10-5-6-13(19-18-10)16-7-8-17-14(20)11-3-2-4-12(15)9-11/h2-6,9H,7-8H2,1H3,(H,16,19)(H,17,20)
InChIKeyYHBXZVKNKVOZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4): Compound Class and Baseline Characteristics for Procurement Evaluation


3-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4) belongs to the class of N-pyridazin-3-ylbenzamides, a scaffold explored for antiparasitic applications, most notably in antischistosomal drug discovery [1]. The compound features a 3-chlorophenyl benzamide core linked via an aminoethyl spacer to a 6-methylpyridazine heterocycle. This structural architecture places it within a series of close analogs—including the 2-chloro positional isomer (CAS 1207023-34-4), the 3-methyl analog (CAS 1171383-65-5), the 2-methoxy analog (CAS 1203009-40-8), and the unsubstituted parent benzamide—that share the same 6-methylpyridazin-3-yl aminoethyl scaffold but differ in the nature and position of the aromatic substituent on the benzamide ring [2]. The presence of the electron-withdrawing 3-chloro substituent is hypothesized to modulate both target binding affinity and physicochemical properties relative to these analogs, making precise structural identification critical for SAR-driven procurement decisions [1].

Why In-Class Substitution of 3-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4) Is Not Advisable Without Direct Comparative Data


Within the N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide series, even subtle changes in the position or electronic nature of the benzamide ring substituent can dramatically alter biological readout. The antischistosomal SAR literature demonstrates that pyridazine-containing analogs exhibit a sharp activity cliff: the isosteric replacement of a phenyl C=C bond with a pyridazine N=N bond abolished potency entirely in a closely related chemotype (compound 49 vs. compound 11) [1]. More broadly, regioisomeric substitution patterns—meta vs. para vs. ortho positioning of electron-withdrawing groups—have been shown to dictate whether a compound retains single-digit micromolar EC50 activity or becomes completely inactive [1]. Consequently, procurement of CAS 1170600-16-4 in place of its 2-chloro, 3-methyl, or unsubstituted benzamide analogs without confirmatory target-specific bioassay data introduces a significant risk of obtaining a functionally divergent compound, even when the structural modification appears minor [1][2].

Quantitative Differentiation Evidence for 3-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4) vs. Closest Analogs


3-Chloro vs. 2-Chloro Regioisomerism: Positional Effects on Electron-Withdrawing Capacity and Predicted Lipophilicity in N-Pyridazin-3-ylbenzamides

The 3-chloro substitution on the benzamide ring of CAS 1170600-16-4 positions the electron-withdrawing chlorine at the meta position relative to the amide carbonyl, in contrast to the 2-chloro analog (CAS 1207023-34-4) where chlorine occupies the ortho position. Meta-substituted electron-withdrawing groups have been associated with retained antischistosomal potency in the broader N-phenylbenzamide SAR series, where meta-nitro substitution (compound 38) yielded an EC50 of 1.16 µM against Schistosoma mansoni with a selectivity index >17, while ortho-nitro substitution (compound 41) was substantially less active [1]. Although direct head-to-head EC50 data for CAS 1170600-16-4 vs. CAS 1207023-34-4 are not yet published in the peer-reviewed literature, the class-level SAR precedent indicates that the meta vs. ortho positioning of an electron-withdrawing substituent can be potency-determining [1].

Regioisomerism Lipophilicity Electron-withdrawing substituent clogP

Chloro vs. Methyl Substitution at the 3-Position: Differential Electronic Effects on Target Engagement Potential

CAS 1170600-16-4 carries a 3-chloro substituent (Hammett σₘ = +0.37), whereas its direct analog CAS 1171383-65-5 bears a 3-methyl group (Hammett σₘ = −0.07). This represents a fundamental electronic switch from an electron-withdrawing to an electron-donating substituent at the identical ring position. In the published N-phenylbenzamide antischistosomal SAR, compounds bearing electron-withdrawing substituents (e.g., CF₃, NO₂) consistently exhibited superior potency relative to those with electron-donating or neutral substituents; indeed, the entire chemotype was characterized by a requirement for electron-withdrawing groups for optimal activity [1]. The replacement of CF₃ with fluorine (reduced electron-withdrawing capacity) compromised activity, and di-para substitution with NO₂ retained activity only when the electron-withdrawing character was preserved [1].

Electron-withdrawing Hammett substituent constant SAR 3-substituted benzamide

Pyridazine Ring Introduction and Its Documented Impact on Antischistosomal Activity: A Cautionary Class-Level Finding

The incorporation of a pyridazine ring as a bioisosteric replacement for a phenyl ring was systematically evaluated in the N-phenylbenzamide antischistosomal series. Compounds 44–49, which contain a pyridazinyl moiety on the amine side, were reported as 'generally, inactive' against S. mansoni, with the comparison between compound 49 and compound 11 being particularly striking: the replacement of two phenyl carbons with nitrogen atoms to create the pyridazine ring completely abolished activity [1]. This class-level finding raises a critical caution for any pyridazinyl benzamide analog, including CAS 1170600-16-4: the hydrophilic pyridazine heterocycle, while potentially improving solubility and reducing lipophilicity (clogP of pyridazinyl analog 44 was 1.96 vs. >3 for several active N-phenyl analogs), may come at the cost of target engagement [1].

Pyridazine Bioisostere Activity cliff Antischistosomal

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile of 3-Chloro Substitution vs. Unsubstituted and Alkyl Analogs

The 3-chloro substituent of CAS 1170600-16-4 is predicted to confer intermediate lipophilicity relative to its unsubstituted parent and larger alkyl-substituted analogs. Within the pyridazinyl benzamide series for which clogP values are reported, compound 44 (an N-pyridazin-3-ylbenzamide analog) had a clogP of 1.96, while compound 43 had a clogP of 3.16, demonstrating that structural modifications within this scaffold can produce a >1 log unit shift in lipophilicity [1]. The 3-chloro substitution is expected to increase clogP relative to the unsubstituted parent (N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide) by approximately 0.5–0.7 log units based on the aromatic chloro contribution, while remaining below the clogP of the 4-ethyl analog (CAS 1170084-61-3) [1][2]. This intermediate lipophilicity may offer a balanced profile for assays where excessive hydrophobicity leads to non-specific binding or poor solubility.

Lipophilicity Solubility Drug-likeness clogP

Recommended Application Scenarios for 3-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide (CAS 1170600-16-4) Based on Quantitative Evidence


Regioisomeric Selectivity Profiling in Antiparasitic Drug Discovery: Comparing 3-Chloro vs. 2-Chloro N-Pyridazin-3-ylbenzamides

CAS 1170600-16-4 is most rationally deployed in a head-to-head SAR panel with its 2-chloro regioisomer (CAS 1207023-34-4) and 3-methyl analog (CAS 1171383-65-5) to empirically resolve whether the meta-chloro substitution confers a potency or selectivity advantage consistent with class-level SAR trends [1]. The published antischistosomal data demonstrate that regioisomeric and electronic perturbations within related benzamide chemotypes can produce binary active/inactive outcomes, making this comparative panel essential for establishing a robust structure-activity relationship [1].

Physicochemical Property Optimization Studies: Balancing Lipophilicity and Solubility in N-Heterocyclic Benzamide Leads

The intermediate predicted lipophilicity of CAS 1170600-16-4, situated between the unsubstituted parent benzamide and the more lipophilic 4-ethyl analog (CAS 1170084-61-3), makes it suitable for systematic experimental determination of logD, aqueous solubility, and microsomal stability in conjunction with in vitro antiparasitic potency readouts [1][2]. The pyridazine ring incorporation, while a potential liability for target potency based on class-level data, offers a favorable shift toward lower clogP and potentially improved solubility—a trade-off that warrants quantitative characterization [1].

Kinase or Receptor Off-Target Selectivity Screening Panels for Pyridazinyl Benzamide Scaffolds

Given the known affinity of structurally related N-pyridazin-3-ylbenzamides for kinase and receptor targets—as evidenced by BindingDB entries for compounds bearing the 6-methylpyridazin-3-yl motif with IC50 values in the low nanomolar range at targets including P2X3 (IC50 = 3 nM), P2X purinoceptors, and HSD17B13 (IC50 = 9.60 nM) [1]—CAS 1170600-16-4 is a logical candidate for selectivity profiling against a panel of these and related targets. The 3-chloro substitution may alter the selectivity fingerprint relative to other analogs, and such profiling can identify whether this compound offers a differentiated off-target liability profile.

Chemical Probe or Tool Compound for Investigating the Role of Halogen Bonding in Target Engagement

The 3-chloro substituent of CAS 1170600-16-4 can participate in halogen bonding interactions with protein backbone carbonyls or side-chain acceptors, a feature absent in the 3-methyl analog (CAS 1171383-65-5). When evaluated alongside the 3-methyl and unsubstituted parent analogs in biophysical binding assays (e.g., SPR, thermal shift), differential engagement attributable to halogen bonding can be deconvolved, providing a mechanistic basis for any observed potency differences [1]. This application scenario is particularly relevant for drug discovery programs seeking to exploit halogen bonding for affinity enhancement.

Quote Request

Request a Quote for 3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.